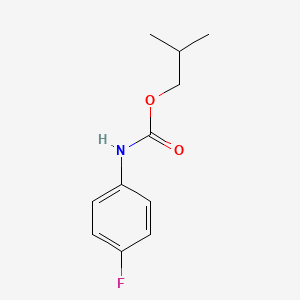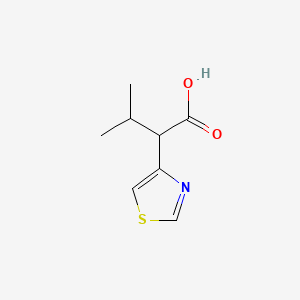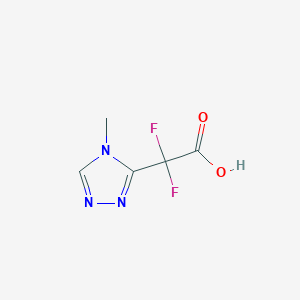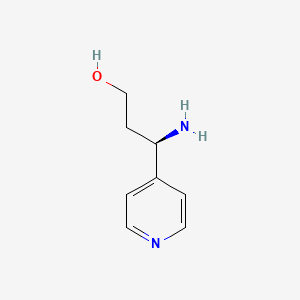![molecular formula C9H15BrO2 B13062886 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane is a chemical compound with the molecular formula C₉H₁₅BrO₂ It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a bromomethyl group attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane typically involves the reaction of 1-(bromomethyl)cyclopentanol with oxetane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the oxetane ring . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the compound meets industrial standards for purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening reactions, especially under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed to induce ring-opening reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxetane derivatives, while oxidation can produce oxetane ketones or aldehydes .
Scientific Research Applications
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function . The oxetane ring can also undergo ring-opening reactions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-3-methyloxetane: Similar in structure but with a methyl group instead of a cyclopentyl ring.
3-(Bromomethyl)oxetane: Lacks the cyclopentyl ring, making it a simpler analog.
1-(Bromomethyl)cyclopentanol: Contains the cyclopentyl ring but lacks the oxetane moiety.
Uniqueness
3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane is unique due to the combination of the oxetane ring and the bromomethyl-cyclopentyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H15BrO2 |
|---|---|
Molecular Weight |
235.12 g/mol |
IUPAC Name |
3-[1-(bromomethyl)cyclopentyl]oxyoxetane |
InChI |
InChI=1S/C9H15BrO2/c10-7-9(3-1-2-4-9)12-8-5-11-6-8/h8H,1-7H2 |
InChI Key |
LVWDIFRGPLALKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CBr)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


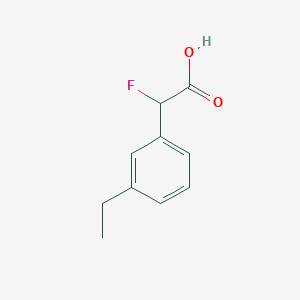
![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)

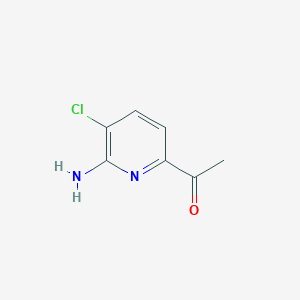
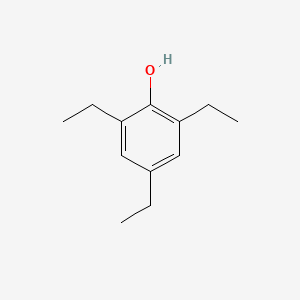

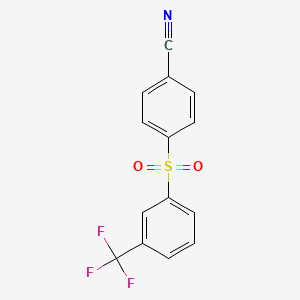
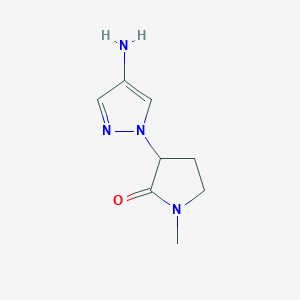
![1-[(3-Methylpyridin-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062866.png)
